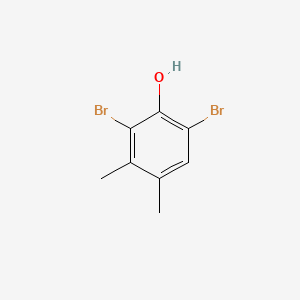
2,6-Dibromo-3,4-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3,4-dimethylphenol is an organic compound with the molecular formula C₈H₈Br₂O It is a brominated derivative of dimethylphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 3 and 4 positions on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3,4-dimethylphenol can be synthesized through the bromination of 3,4-dimethylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,6-dibromo-3,4-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3,4-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further bromination reactions to form polybrominated derivatives.
Oxidation: It can be oxidized to form quinones or other oxidized products.
Reduction: The bromine atoms can be reduced to form the corresponding dimethylphenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Polybrominated derivatives: Further bromination leads to compounds like 2,4,6-tribromo-3,4-dimethylphenol.
Quinones: Oxidation can yield quinone derivatives.
Substituted phenols: Nucleophilic substitution results in various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-3,4-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-3,5-dimethylphenol
- 2,6-Dibromo-4-methylphenol
- 3,4-Dibromo-2,6-dimethylphenol
Uniqueness
2,6-Dibromo-3,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 2 and 6 positions and methyl groups at the 3 and 4 positions makes it different from other brominated phenols.
Propiedades
Número CAS |
22802-40-0 |
|---|---|
Fórmula molecular |
C8H8Br2O |
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2,6-dibromo-3,4-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |
Clave InChI |
KIVOOVZNPGTYDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















